3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloro group and an amine group in the structure makes this compound a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-chloropyridazine with hydrazine hydrate, followed by cyclization with triethyl orthoformate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazolopyridazines can be formed.
Oxidation Products: Oxidized derivatives such as triazolopyridazine oxides.
Reduction Products: Reduced derivatives such as triazolopyridazine amines.
Scientific Research Applications
3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the synthesis of functional materials such as organic semiconductors and fluorescent probes.
Mechanism of Action
The mechanism of action of 3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro[1,2,4]triazolo[4,3-a]pyrazine
- 3-Chloro[1,2,4]triazolo[4,3-c]pyridazine
- 3-Chloro[1,2,4]triazolo[4,3-d]pyridazine
Uniqueness
Compared to similar compounds, 3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has unique structural features that confer specific biological activities. The position of the chloro and amine groups in the triazolopyridazine ring system allows for selective interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C5H4ClN5 |
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Molecular Weight |
169.57 g/mol |
IUPAC Name |
3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C5H4ClN5/c6-5-9-8-4-2-1-3(7)10-11(4)5/h1-2H,(H2,7,10) |
InChI Key |
KWMFPVNWGPVXBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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